(S)-Argpyrimidine is a significant advanced glycation end product formed through the reaction of methylglyoxal with arginine residues in proteins. It is part of a broader class of compounds known as advanced glycation end products, which are implicated in various pathological conditions, including diabetes and age-related diseases. The compound's formation is of particular interest due to its association with oxidative stress and cellular damage.
Argpyrimidine is primarily derived from the interaction of methylglyoxal, a reactive dicarbonyl compound produced during glycolysis and lipid metabolism, with arginine. This reaction leads to the modification of proteins, contributing to the accumulation of advanced glycation end products in tissues over time .
(S)-Argpyrimidine is classified under advanced glycation end products, specifically as a methylglyoxal-derived product. Its classification is crucial for understanding its role in biochemical pathways and its implications in various diseases.
The synthesis of (S)-Argpyrimidine can be achieved through several methods involving the reaction of methylglyoxal with arginine or its derivatives. The following steps outline a typical synthesis process:
(S)-Argpyrimidine has a complex molecular structure characterized by a pyrimidine ring attached to an arginine side chain. Its chemical formula is C₁₁H₁₄N₄O, with a molecular weight of approximately 218.25 g/mol.
(S)-Argpyrimidine participates in various biochemical reactions:
The mechanism of action for (S)-Argpyrimidine involves its role as a signaling molecule and contributor to oxidative stress:
Studies have shown that increased levels of (S)-Argpyrimidine correlate with markers of oxidative stress and apoptosis in various cell types, particularly under diabetic conditions .
(S)-Argpyrimidine serves important roles in scientific research:
(S)-Argpyrimidine, chemically defined as (2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid, was first isolated and characterized in the early 2000s as a structurally distinct advanced glycation end product (AGE). Its initial identification emerged from investigations into protein modifications in amyloid deposits of patients with familial amyloidotic polyneuropathy (FAP). Researchers detected this compound at concentrations of 162.40 ± 9.05 pmol/mg of protein in amyloid fibrils extracted from FAP patient tissues, while it was undetectable in control subjects [1] [3]. The identification leveraged chromatographic techniques (HPLC) and amino acid analysis using dabsyl chloride derivatization, confirming its presence as a pathological marker in protein aggregation diseases. This discovery established argpyrimidine as a non-enzymatic post-translational modification derived from arginine residues, highlighting its role in age-related and metabolic disorders [1] [4].
Table 1: Key Characteristics of (S)-Argpyrimidine
Property | Description |
---|---|
Chemical Formula | C₁₁H₁₈N₄O₃ |
IUPAC Name | (2S)-2-Amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid |
Molecular Weight | 254.29 g/mol |
Fluorescence | λex 385 nm / λem 320 nm |
Precursors | Arginine + Methylglyoxal |
Primary Detection Methods | HPLC, Immunofluorescence, Mass Spectrometry |
Argpyrimidine is classified as a methylglyoxal (MGO)-derived AGE, formed via non-enzymatic reactions between the reactive dicarbonyl compound MGO and arginine side chains in proteins. MGO originates endogenously from triose phosphate intermediates in glycolysis (e.g., glyceraldehyde-3-phosphate and dihydroxyacetone phosphate), lipid peroxidation, or acetone metabolism [4] [6]. The formation mechanism involves:
This modification alters protein structure and function. For example, in transthyretin (associated with FAP), argpyrimidine formation promotes protein destabilization, leading to β-sheet-rich amyloid fibril deposition [1] [3]. In lens epithelial cells (LECs), argpyrimidine accumulation activates nuclear factor-kappa B (NF-κB), triggering apoptosis via upregulation of pro-apoptotic Bax and suppression of anti-apoptotic Bcl-2. Experimental studies in Zucker diabetic fatty (ZDF) rats showed a 4-fold increase in argpyrimidine-modified proteins in cataractous lenses compared to controls, directly linking it to diabetic complications [5].
Argpyrimidine exhibits distinct biochemical and pathological properties compared to other AGEs:
Table 2: Argpyrimidine vs. Major AGEs in Disease Pathogenesis
AGE Type | Primary Residue | Fluorescence | Key Pathological Roles | Associated Diseases |
---|---|---|---|---|
Argpyrimidine | Arginine | Yes (320/385 nm) | NF-κB activation, Bax/Bcl-2 imbalance, protein misfolding | FAP, Diabetic cataracts, Neurodegeneration |
CML | Lysine | No | RAGE-dependent inflammation, endothelial dysfunction | Atherosclerosis, Diabetic nephropathy |
Pentosidine | Lysine-Arginine | Yes (328/378 nm) | Collagen cross-linking, tissue stiffness | Osteoarthritis, Skin aging |
Methylglyoxal-Hydroimidazolone (MG-H1) | Arginine | No | Mitochondrial dysfunction, ER stress | Diabetic complications, Uremia |
Argpyrimidine’s role extends beyond diabetes to neurodegenerative conditions. In amyotrophic lateral sclerosis (ALS), it modifies superoxide dismutase-1 (SOD-1), impairing antioxidant function and promoting neuronal death. Its accumulation in amyloid plaques of Alzheimer’s disease models further underscores its cross-disease significance [3] [5].
Concluding Remarks
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: